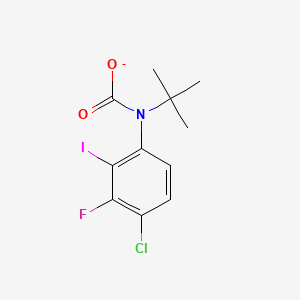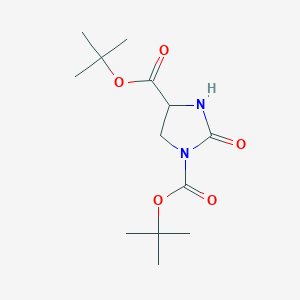
1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate is an organic compound with the molecular formula C₁₃H₂₂N₂O₅ and a molecular weight of 286.33 g/mol . It is a derivative of imidazolidine, featuring two tert-butyl groups and a 2-oxo functional group. This compound is typically found in a powder form and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate can be achieved through the reaction of imidazolidine derivatives with tert-butyl chloroformate under basic conditions. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different chemical applications .
Applications De Recherche Scientifique
1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s oxo group plays a crucial role in its reactivity, facilitating nucleophilic attacks and subsequent reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s overall reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl iminodicarboxylate: Similar in structure but with an imino group instead of an oxo group.
1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate: Contains a piperidine ring with similar functional groups.
Uniqueness
1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both tert-butyl groups and the oxo group makes it a versatile compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
1955518-02-1 |
|---|---|
Formule moléculaire |
C13H22N2O5 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
ditert-butyl 2-oxoimidazolidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H22N2O5/c1-12(2,3)19-9(16)8-7-15(10(17)14-8)11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,17) |
Clé InChI |
IOIRUGCWQKEXPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CN(C(=O)N1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid](/img/structure/B11816656.png)

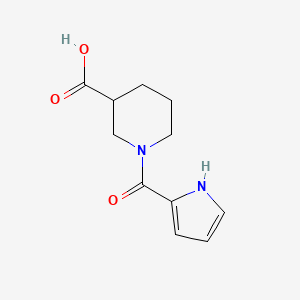



![2-Oxa-7-azaspiro[3.5]nonan-3-yl 2,2,2-trifluoroacetate](/img/structure/B11816696.png)



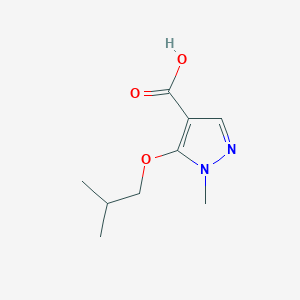
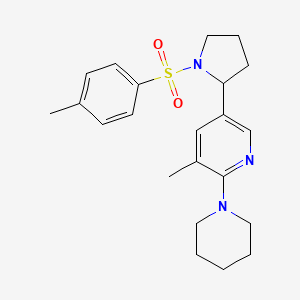
![Methyl 3-(2,2,2-trifluoroacetyl)oxy-5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11816723.png)
